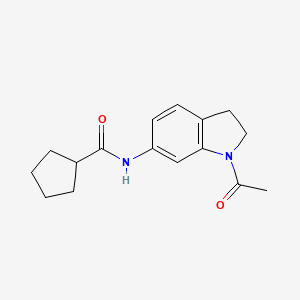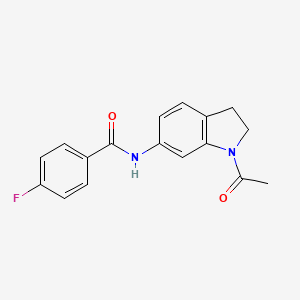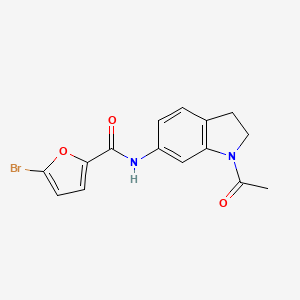
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, or more commonly known as 6-MSP, is a synthetic molecule with a wide range of applications in the scientific research field. It has been used in a variety of studies to investigate the biochemical and physiological effects of the molecule, as well as its potential therapeutic applications.
作用機序
The mechanism of action of 6-MSP is not completely understood, however, it is believed to be a modulator of several different biochemical pathways. It has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are hormones that play a role in inflammation. Additionally, 6-MSP has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
6-MSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation. Additionally, 6-MSP has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It has also been studied as a potential treatment for depression and anxiety, and has been shown to have anti-anxiety and anti-depressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using 6-MSP in laboratory experiments is that it is relatively easy to synthesize, with a high yield of the product. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using 6-MSP in laboratory experiments is that it is not soluble in water and must be dissolved in an organic solvent such as dichloromethane for use in experiments.
将来の方向性
The potential future directions for 6-MSP research are numerous. It has been studied as a potential treatment for depression and anxiety, and further research could be done to investigate the efficacy of 6-MSP in treating these conditions. Additionally, 6-MSP could be studied as a potential anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential treatment for other neurological conditions such as Alzheimer’s disease and Parkinson’s disease. Additionally, 6-MSP could be studied for its potential use as a drug delivery system, as well as for its potential use in cancer therapy. Finally, 6-MSP could be studied for its potential use in the development of novel therapeutic agents.
合成法
6-MSP can be synthesized using a variety of methods, including the condensation of 2-methylsulfanyl-pyridine-3-carboxamide and 1-acetyl-2,3-dihydro-1H-indol-6-yl acetate. The reaction is carried out in a solvent such as dichloromethane and requires the use of a base such as sodium hydroxide. The reaction is typically carried out at room temperature and yields a high yield of 6-MSP.
科学的研究の応用
6-MSP has been used in a variety of scientific research studies, including those investigating its potential therapeutic applications. It has been studied as a potential anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential treatment for depression and anxiety. Additionally, 6-MSP has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11(21)20-9-7-12-5-6-13(10-15(12)20)19-16(22)14-4-3-8-18-17(14)23-2/h3-6,8,10H,7,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXOZGJRCJGDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














